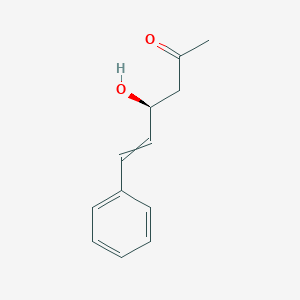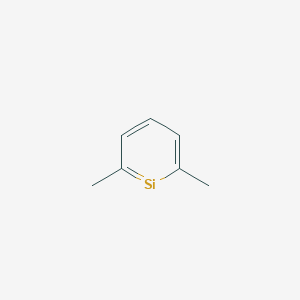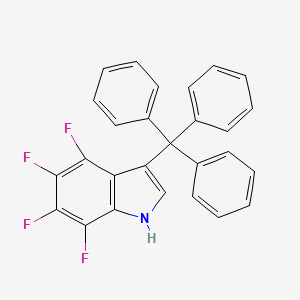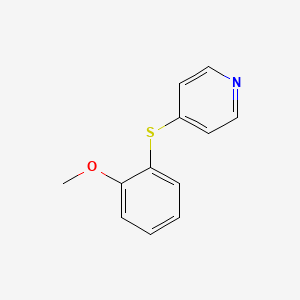![molecular formula C30H50N2O4 B12591864 N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine CAS No. 500701-73-5](/img/structure/B12591864.png)
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine is a synthetic compound that belongs to the class of N-acyl amino acids This compound is characterized by the presence of a hexadecanoyl group attached to the amino group of a benzoyl-L-leucine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine typically involves the acylation of benzoyl-L-leucine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new N-acyl amino acids with different acyl groups.
科学的研究の応用
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can be compared with other N-acyl amino acids, such as:
N-benzoyl-L-leucine: Lacks the hexadecanoyl group, making it less hydrophobic and potentially less effective in certain applications.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group, which can confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the hexadecanoyl and benzoyl-L-leucine moieties, making it a versatile compound for various research applications.
特性
CAS番号 |
500701-73-5 |
|---|---|
分子式 |
C30H50N2O4 |
分子量 |
502.7 g/mol |
IUPAC名 |
(2S)-2-[[4-[(hexadecanoylamino)methyl]benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(33)31-23-25-18-20-26(21-19-25)29(34)32-27(30(35)36)22-24(2)3/h18-21,24,27H,4-17,22-23H2,1-3H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
InChIキー |
HMQZRMNTLZPWMG-MHZLTWQESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)N[C@@H](CC(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)

![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)




![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
